molecular formula C7H9N3O B11764868 6-(Aminomethyl)picolinamide

6-(Aminomethyl)picolinamide

Cat. No.: B11764868
M. Wt: 151.17 g/mol
InChI Key: WGZUCRJSVUCYAN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)picolinamide is a pyridine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 6-position of the picolinamide scaffold (pyridine-2-carboxamide). This structure confers unique physicochemical properties, such as enhanced solubility and nucleophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6-(aminomethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11)

InChI Key

WGZUCRJSVUCYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Aminomethyl)picolinamide can be synthesized through several methods. One common approach involves the hydrogenation of 6-cyanomethylpicolinamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .

Another method involves the coupling of 6-bromomethylpicolinamide with ammonia or an amine under basic conditions. This reaction can be facilitated by using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of 6-(Aminomethyl)picolinamide often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Synthetic Routes to 6-(Aminomethyl)picolinamide Derivatives

The synthesis of related aminomethylpicolinamide derivatives often involves multi-step strategies:

Reactivity of the Aminomethyl Group

The primary amine in the aminomethyl substituent participates in several reactions:

  • Methylation :
    Methylation with iodomethane (CH₃I) in the presence of K₂CO₃ or DIPEA converts thiophenol derivatives (e.g., 20a , 20b ) to methylated products (e.g., 11 , 12 ) .

  • Coordination Chemistry :
    Copper(II) complexes incorporating picolinamide and tricyanomethanido ligands (e.g., [Cu(pca)₂(tcm)₂]) demonstrate the ability of the aminomethyl group to stabilize metal coordination geometries. Hydrogen bonding between the NH₂ group and ligands further enhances structural stability .

Amide Functionalization

The picolinamide core undergoes modifications to enhance pharmacological properties:

  • Heteroaryl Substitution :
    Substitution at the pyridine ring’s 4-position with pyrimidin-5-yloxy groups (e.g., compound 27 ) improves metabotropic glutamate receptor 5 (mGlu₅) antagonism. SAR studies (Table 2 in ) reveal that 6-methyl substitution on the picolinamide core enhances potency (e.g., 13 vs. 12 ) .

  • Acid Hydrolysis :
    Acidic conditions (e.g., hydriodic acid) hydrolyze nitriles to carboxylic acids, as seen in the conversion of 24 to 14 .

Heterocyclic Salt Formation

Reactions with ketones and sulfones yield novel heterocycles:

  • Imidazolidin-4-one Formation :
    Treatment of picolinamides with 1,3-propanesultone and ketones generates pyridinium salts (e.g., 2a–f ) and imidazolidin-4-one derivatives (e.g., 3a–j ). Quantum-chemical calculations confirm the stability of these salts toward hydrolysis .

Biological Activity and SAR

Key structural modifications correlate with bioactivity:

ModificationEffect on mGlu₅ Potency CYP1A2 Inhibition
6-Methyl substitution↑ Potency (e.g., 11 vs. 10 )Moderate (IC₅₀ = 0.3–1.0 μM)
Pyrimidin-5-yl ether↑ Plasma binding vs. pyridin-3-yl↓ Inhibition (IC₅₀ > 1 μM)

Challenges in Functionalization

  • Nitrile Reduction : Failed hydrogenation of methyl 4-cyanopicolinate (12 ) underscores the need for alternative reductants or protective strategies .

  • Steric Effects : Bulky substituents (e.g., cyclopropyl at pyrimidin-5-yl 2-position in 34 ) reduce mGlu₅ potency by >5-fold .

Scientific Research Applications

Chemistry

6-(Aminomethyl)picolinamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions, which can lead to the development of new catalysts and materials.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Antifungal Activity: The compound targets the cytochrome bc1 complex in fungi, disrupting cellular respiration.

Medicine

Ongoing research explores the therapeutic potential of 6-(Aminomethyl)picolinamide:

  • Cancer Treatment: Preliminary studies indicate its efficacy in inhibiting tumor growth in various cancer models, particularly those resistant to conventional therapies.
  • Neuroprotective Effects: Investigations are underway to assess its role in neurodegenerative diseases, focusing on its ability to modulate neuroinflammatory responses .

Case Study 1: Anticancer Activity

A study conducted at a prominent research institution evaluated the anticancer properties of 6-(Aminomethyl)picolinamide against triple-negative breast cancer models. Key findings included:

  • Tumor Reduction: Treated mice exhibited a tumor size reduction of approximately 40% compared to controls.
  • Mechanistic Insights: Western blot analyses revealed downregulation of anti-apoptotic proteins, indicating a potential mechanism for its anticancer activity.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that 6-(Aminomethyl)picolinamide effectively inhibited the growth of several pathogenic bacteria. The compound's minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Tables

Application AreaSpecific UseObserved EffectsReferences
ChemistryBuilding block for synthesisFacilitates complex molecule development
BiologyAntimicrobial & antifungalEffective against bacterial strains; disrupts fungal respiration
MedicineCancer treatmentReduces tumor size; modulates apoptosis

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) correlate with higher melting points (254°C for 10–1 and 11 ) compared to electron-donating groups (185–188°C for 12 and 15 ) .
  • The 4-methoxyphenyl derivative (13 ) achieved the highest yield (91%), suggesting favorable synthetic accessibility for methoxy-substituted analogs .

Amino-Substituted Pyridines

2-Amino-6-methylpyridine (CAS 1824-81-3)

  • Structure: Features an amino (-NH₂) group at the 2-position and methyl (-CH₃) at the 6-position of pyridine.
  • Properties : Molecular formula C₆H₈N₂, molecular weight 108.14 g/mol, melting point 185–189°C ().
  • Applications : Widely used as a ligand in coordination chemistry and a precursor for agrochemicals .

Comparison with 6-(Aminomethyl)picolinamide:

  • The absence of the carboxamide group in 2-amino-6-methylpyridine reduces hydrogen-bonding capacity, impacting solubility and target binding .

Functionalized Picolinic Acid Derivatives

6-(Dimethylamino)picolinic Acid

  • Structure: Combines a dimethylamino (-N(CH₃)₂) group at the 6-position and a carboxylic acid (-COOH) at the 2-position.
  • Properties: The electron-donating dimethylamino group enhances resonance stabilization, altering acidity (pKa ~3.5–4.0) compared to 6-(aminomethyl)picolinamide .

Comparison :

  • The carboxylic acid moiety in 6-(dimethylamino)picolinic acid increases hydrophilicity but reduces cell membrane permeability relative to the amide group in 6-(aminomethyl)picolinamide .

Halogenated and Aldehyde Derivatives

4-Chloro-6-methylpicolinaldehyde (CAS 2126177-42-0)

  • Structure : Chloro (-Cl) and methyl (-CH₃) substituents at the 4- and 6-positions, respectively, with an aldehyde (-CHO) group.
  • Reactivity : The aldehyde group enables nucleophilic additions, making it a key intermediate for Schiff base formation .

Comparison :

  • The aldehyde functionality introduces distinct reactivity compared to the aminomethyl group, favoring applications in covalent inhibitor design .

Pharmacological and Chemical Reactivity Insights

  • Anti-Cancer Activity : Urea-linked picolinamides () demonstrate that bulky substituents (e.g., trifluoromethylphenyl in 11 ) may enhance target affinity but reduce synthetic yields (78% for 11 vs. 96% for 12 ) .
  • Nucleophilicity: The aminomethyl group in 6-(aminomethyl)picolinamide facilitates reactions with electrophiles (e.g., acyl chlorides), whereas 2-amino-6-methylpyridine primarily undergoes diazotization or alkylation .

Q & A

Basic Research Questions

Q. How can I design an initial synthesis protocol for 6-(Aminomethyl)picolinamide?

  • Methodological Answer : Begin by identifying analogous compounds (e.g., 6-Amino-2-picoline or 3-Picolylamine) and their synthetic pathways, as these provide foundational insights into reaction conditions and protecting group strategies . Optimize parameters such as solvent polarity, temperature, and catalyst selection using fractional factorial experiments to isolate intermediates. Validate each step via thin-layer chromatography (TLC) or LC-MS to confirm reaction progress .

Q. What analytical techniques are critical for characterizing 6-(Aminomethyl)picolinamide’s purity and structure?

  • Methodological Answer : Prioritize nuclear magnetic resonance (NMR) for structural elucidation, focusing on δ 8.0–6.5 ppm (aromatic protons) and δ 4.5–3.5 ppm (aminomethyl group). Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm). Quantify purity via reversed-phase HPLC using a C18 column and acetonitrile/water gradient. Cross-reference melting points with literature values (e.g., 147–157°C for similar derivatives) to assess crystallinity .

Q. How to formulate a focused research question for studying 6-(Aminomethyl)picolinamide’s mechanism of action?

  • Methodological Answer : Apply the PICO(T) framework:

  • P (Population): Target enzymes or cellular systems (e.g., kinase families).
  • I (Intervention): 6-(Aminomethyl)picolinamide at varying concentrations.
  • C (Comparison): Control inhibitors or wild-type enzyme activity.
  • O (Outcome): Inhibition constants (Ki) or IC50 values.
  • T (Time): Acute vs. prolonged exposure effects.
    This structure ensures alignment with systematic review standards and facilitates database searching .

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